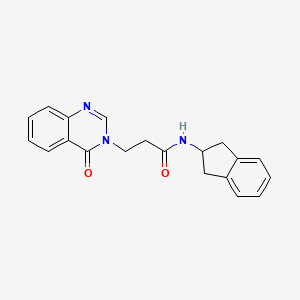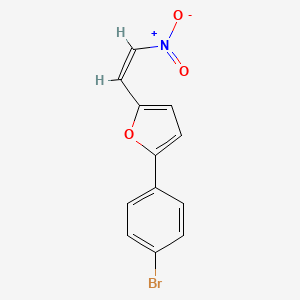
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide, also known as DIQ, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. In
作用机制
The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has also been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. Additionally, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cellular stress.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to protect against oxidative stress and improve cognitive function. In animal models, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to reduce inflammation and oxidative stress, and improve glucose metabolism.
实验室实验的优点和局限性
One advantage of using N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments is its broad range of potential therapeutic applications, making it a versatile compound for research. Additionally, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has a relatively simple synthesis method, making it accessible to researchers. However, one limitation of using N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are many potential future directions for research on N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide. One area of research could involve exploring its potential as a cancer treatment, particularly in combination with other chemotherapeutic agents. Another area of research could involve exploring its potential as a treatment for neurodegenerative diseases, particularly in animal models. Additionally, further research could be done to better understand the mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide and its potential toxicity. Overall, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide is a promising compound for scientific research with many potential applications in various fields.
合成方法
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide can be synthesized through a multistep process that involves the condensation of 2,3-dihydro-1H-inden-2-amine with 4-oxo-3(4H)-quinazoline-2-carboxylic acid, followed by the reaction with propanoyl chloride. The resulting product is then purified through column chromatography to obtain the final compound.
科学研究应用
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been studied extensively for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurodegenerative disease research, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. In inflammation research, N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide has been shown to reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases such as arthritis.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(22-16-11-14-5-1-2-6-15(14)12-16)9-10-23-13-21-18-8-4-3-7-17(18)20(23)25/h1-8,13,16H,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYGZZPZRPBDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B6125994.png)
![8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)
![N-[2-(4-morpholinyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide](/img/structure/B6126024.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-(3-thienylacetyl)-3-piperidinecarboxamide](/img/structure/B6126032.png)
![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)
![2-cyclopropyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6126048.png)
![N-[2-(dimethylamino)ethyl]-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B6126066.png)